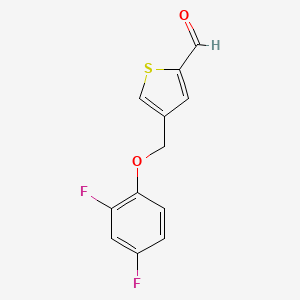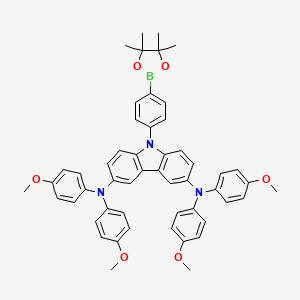![molecular formula C12H17N B12950436 N-methylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B12950436.png)
N-methylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine is a complex, cage-like organic compound. Its unique structure consists of five fused cycloalkane rings, forming a compact, three-dimensional arrangement. The “N-methyl” prefix indicates the presence of a methyl group attached to one of the nitrogen atoms.
Métodos De Preparación
Synthetic Routes::
- Cycloaddition Reaction:
- One synthetic approach involves a cycloaddition reaction between a suitable precursor (such as a diene or alkyne) and a nitrogen-containing compound. The cyclization process forms the intricate pentacyclic framework.
- Reaction conditions may include high temperatures and the use of Lewis acids as catalysts.
- Ring Expansion:
- Another method is ring expansion, where a smaller cyclic compound undergoes a series of ring-opening and ring-closing reactions to form the larger cage structure.
- This approach often requires careful control of reaction conditions and intermediate stability.
Industrial Production:: Industrial-scale production of N-methylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine remains challenging due to its intricate architecture. Researchers continue to explore efficient and scalable methods.
Análisis De Reacciones Químicas
Reactivity::
- Oxidation: N-methylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine can undergo oxidation reactions, leading to the formation of various functional groups.
- Reduction: Reduction processes can modify the compound’s reactivity and alter its properties.
- Substitution: Substituents can be introduced at specific positions within the cage structure.
- Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
- Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a suitable catalyst.
- Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:: The specific products depend on the reaction conditions and the functional groups present. These could include substituted derivatives or ring-opened forms.
Aplicaciones Científicas De Investigación
N-methylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine finds applications in:
- Chemistry: As a challenging synthetic target, it inspires novel methodologies and reaction design.
- Biology: Its unique structure may have biological implications, although further research is needed.
- Medicine: Potential drug candidates due to their distinct three-dimensional shape and potential interactions with biological targets.
- Industry: As a building block for designing new materials or catalysts.
Mecanismo De Acción
The precise mechanism by which N-methylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine exerts its effects remains an active area of investigation. Researchers study its interactions with receptors, enzymes, or other cellular components.
Comparación Con Compuestos Similares
While N-methylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine is relatively rare, we can compare it to related compounds:
- Tetracyclo[5.3.0.0{2,6}.0{3,10}]deca-4,8-diene : A simpler cage compound with fewer rings.
- Other polycyclic amines: Explore similar structures to highlight N-methylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine’s uniqueness.
Propiedades
Fórmula molecular |
C12H17N |
|---|---|
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
N-methylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine |
InChI |
InChI=1S/C12H17N/c1-13-12-10-6-2-4-5-3-7(8(4)10)11(12)9(5)6/h4-13H,2-3H2,1H3 |
Clave InChI |
IZBOSKRPGVFJOC-UHFFFAOYSA-N |
SMILES canónico |
CNC1C2C3CC4C2C5C1C3C4C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dibromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12950358.png)






![Rel-tert-butyl (1R,3s,5S)-3-amino-1,5-dimethyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12950392.png)

![4-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B12950396.png)

![3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]amino]-4-[[3,5-bis(trifluoromethyl)phenyl]methylamino]cyclobut-3-ene-1,2-dione](/img/structure/B12950405.png)


